molecular formula C15H14N2O4 B2484097 5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1795410-55-7

5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2484097
CAS No.: 1795410-55-7
M. Wt: 286.287
InChI Key: OCVBVBIJVIWJCS-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound featuring a furan ring, an oxazole ring, and a carboxamide group

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The furan rings are introduced via substitution reactions using furan derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated products.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
  • 5-(furan-3-yl)-N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
  • 5-(furan-2-yl)-N-[1-(furan-2-yl)butan-2-yl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide lies in its specific arrangement of furan and oxazole rings, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10(7-11-4-6-19-9-11)16-15(18)12-8-14(21-17-12)13-3-2-5-20-13/h2-6,8-10H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBVBIJVIWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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